7-Methoxychroman-3-carbaldehyde
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Overview
Description
7-Methoxychroman-3-carbaldehyde is an organic compound belonging to the chromane family It features a chromane ring substituted with a methoxy group at the 7th position and an aldehyde group at the 3rd position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common method involves the condensation of 7-methoxychroman with formylating agents under acidic conditions to introduce the aldehyde group at the 3rd position.
Green Chemistry Approaches: Recent advancements have explored the use of environmentally friendly solvents and catalysts to achieve the same transformation with reduced environmental impact.
Industrial Production Methods: Industrial production often employs optimized versions of the classical synthesis methods, focusing on high yield and purity. Continuous flow reactors and automated systems are sometimes used to scale up the production efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 7-Methoxychroman-3-carboxylic acid.
Reduction: 7-Methoxychroman-3-methanol.
Substitution: Various substituted chromane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The biological effects of 7-Methoxychroman-3-carbaldehyde are primarily attributed to its ability to interact with cellular components. It can bind to DNA and proteins, potentially altering their function. The methoxy and aldehyde groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
7-Hydroxychroman-3-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
7-Methoxychroman-3-methanol: The aldehyde group is reduced to a primary alcohol.
7-Methoxychroman-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness: 7-Methoxychroman-3-carbaldehyde is unique due to the presence of both a methoxy and an aldehyde group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
7-methoxy-3,4-dihydro-2H-chromene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-3-2-9-4-8(6-12)7-14-11(9)5-10/h2-3,5-6,8H,4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHWMSWJFUCXTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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